molecular formula C22H20N4O2S B11368868 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11368868
M. Wt: 404.5 g/mol
InChI Key: AENNBOOJKOQDJH-UHFFFAOYSA-N
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Description

2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a cyano group, and a sulfanyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the cyano and sulfanyl groups. The final step involves the acylation of the pyrimidine derivative with N-(3,4-dimethylphenyl)acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,4-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
  • 2-{[3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide

Uniqueness

Compared to similar compounds, 2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,4-dimethylphenyl)acetamide features a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the pyrimidine ring and the specific positioning of the cyano and sulfanyl groups make it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C22H20N4O2S/c1-13-4-7-16(8-5-13)20-18(11-23)21(28)26-22(25-20)29-12-19(27)24-17-9-6-14(2)15(3)10-17/h4-10H,12H2,1-3H3,(H,24,27)(H,25,26,28)

InChI Key

AENNBOOJKOQDJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC(=C(C=C3)C)C)C#N

Origin of Product

United States

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